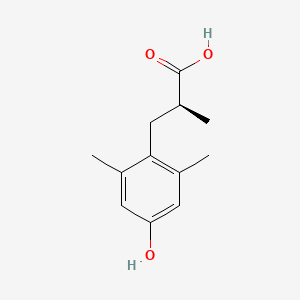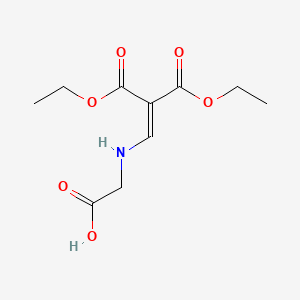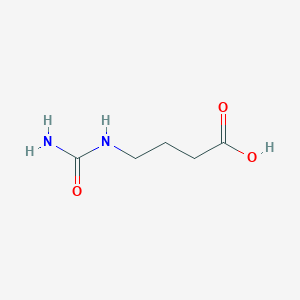
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a hydroxy group and two methyl groups on a phenyl ring, along with a propionic acid side chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis often begins with the aromatic substitution of a suitable phenol derivative. For instance, 4-hydroxy-2,6-dimethylphenol can be used as a starting material.
Alkylation: The next step involves the alkylation of the phenol derivative with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and acidification to yield the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the chiral resolution process.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.
Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving chiral substrates. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structure is similar to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ibuprofen: A well-known NSAID with a similar propionic acid side chain.
Naproxen: Another NSAID with a similar structure but different substitution on the aromatic ring.
Ketoprofen: Similar in structure but with a different substitution pattern.
Uniqueness
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific substitution pattern and chiral nature. This configuration can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.
属性
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)



![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
